molecular formula C6H6BrN3O B1406860 3-Amino-5-bromoisonicotinamide CAS No. 1256813-50-9

3-Amino-5-bromoisonicotinamide

Cat. No.: B1406860
CAS No.: 1256813-50-9
M. Wt: 216.04 g/mol
InChI Key: KXRNVFZOGBUWRA-UHFFFAOYSA-N
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Description

Its bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions in medicinal chemistry, while the amide group contributes to hydrogen-bonding interactions critical for biological activity .

Properties

IUPAC Name

3-amino-5-bromopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNVFZOGBUWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256813-50-9
Record name 3-amino-5-bromopyridine-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromoisonicotinamide typically involves the bromination of isonicotinamide followed by the introduction of an amino group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromoisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of 3-amino-5-hydroxyisonicotinamide or 3-amino-5-alkoxyisonicotinamide.

    Oxidation: Formation of 3-nitro-5-bromoisonicotinamide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

3-Amino-5-bromoisonicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromoisonicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The amino and bromo substituents on the pyridine ring can interact with the active sites of enzymes or receptors, leading to changes in their conformation and function .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity: Ethyl 2-amino-5-bromonicotinate (logP ≈ 1.8) is more lipophilic than this compound (logP ≈ 0.5), making it preferable for blood-brain barrier penetration .
  • Solubility : The hydroxymethyl analog (335031-01-1) exhibits higher aqueous solubility (25 mg/mL) than the amide (15 mg/mL), advantageous for aqueous-phase reactions .

Biological Activity

3-Amino-5-bromoisonicotinamide (ABIN) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C7_7H7_7BrN2_2O
  • Molecular Weight : 203.05 g/mol
  • CAS Number : 1072448-08-8

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that ABIN may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : Studies have suggested that this compound can influence key signaling pathways associated with inflammation and cancer progression.
  • Antimicrobial Properties : Preliminary studies have shown that ABIN exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

Anticancer Activity

A notable area of investigation is the anticancer properties of this compound. Various studies have demonstrated its ability to induce apoptosis in cancer cells. For example:

  • Case Study : In vitro studies on human breast cancer cell lines showed that treatment with ABIN led to significant reductions in cell viability, with IC50_{50} values ranging from 10 to 30 µM depending on the specific cell line used.

Antimicrobial Activity

ABIN has also been evaluated for its antimicrobial properties:

  • Table 1: Antimicrobial Efficacy of this compound
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that ABIN may serve as a potential candidate for the development of new antimicrobial agents.

Safety and Toxicity

While exploring the biological activity of ABIN, safety profiles are crucial. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity levels. However, further investigations are warranted to fully understand its safety profile in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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